molecular formula C7H12Cl2N2 B1424908 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 1251925-28-6

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No. B1424908
M. Wt: 195.09 g/mol
InChI Key: YWFLIIWRONMBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with diethanolamine and 3-chloroaniline . For instance, “1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride” can be prepared by a three-step reaction using these materials .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Chemical Reactions : Research has focused on the synthesis of highly substituted pyrazolines, which are crucial for developing compounds with desired properties. For instance, studies detail the synthesis of hexasubstituted pyrazolines and their transformation into cyclopropanes and dioxolanes through thermolysis and autoxidation, respectively (Baumstark et al., 2013). Such synthetic pathways highlight the versatility of pyrazole derivatives in organic synthesis, potentially applicable to 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride.

Medicinal Chemistry Applications

  • Biological Activities : Pyrazole derivatives are notable for their wide spectrum of biological activities, serving as potent medicinal scaffolds. They have been reported to exhibit anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities, among others (Sharma et al., 2021). This suggests that specific pyrazole compounds like 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride could be explored for similar biological applications.

Multicomponent Synthesis

  • Innovative Synthetic Methods : The multicomponent synthesis of pyrazole derivatives has been highlighted for its efficiency in producing biologically active molecules. This approach underscores the importance of pyrazole derivatives in drug discovery and the potential for developing new therapeutic agents (Becerra et al., 2022).

Environmental and Material Science Applications

  • Analytical and Environmental Studies : Some studies focus on the isomers of organophosphate esters, such as tris(chloropropyl) phosphate, indicating the relevance of chloropropyl derivatives in environmental chemistry. These studies could provide a context for understanding the behavior and fate of compounds like 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride in environmental samples (Truong et al., 2017).

properties

IUPAC Name

4-(3-chloropropyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-10-6-7(5-9-10)3-2-4-8;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFLIIWRONMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

CAS RN

1251925-28-6
Record name 1H-Pyrazole, 4-(3-chloropropyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride
Reactant of Route 6
4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.